JNJ-10181457 is an antagonist of histamine H3 receptors (Kis = 1.17 and 7.08 nM for human and rat receptors, respectively). It increases extracellular norepinephrine and acetylcholine levels in the frontal cortex of rats when administered subcutaneously at a dose of 10 mg/kg. JNJ-10181457 (1.25-10 mg/kg, p.o.) reduces the number of cataplectic attacks and time spent in cataplexy in familial narcoleptic Dobermans. In mice, JNJ-10181457 (10 mg/kg) decreases the time spent in the open areas of the elevated zero maze, as well as increases locomotor activity in an open field test. It also inhibits LPS-induced increases in time spent immobile in the tail suspension test in mice. Histamine H3 receptor antagonist (pKi values are 8.15 and 8.93 for rat and human H3 receptors respectively). Increases extracellular norepinephrine and acetylcholine levels in rat frontal cortex but does not stimulate dopamine release. Brain penetrant.
Related Compounds
R-α-Methylhistamine (RAMH)
Compound Description: R-α-Methylhistamine is a selective histamine H3 receptor agonist. [] It is widely used as a pharmacological tool to investigate the role of H3 receptors in various physiological processes. Studies have shown that RAMH can suppress glutamatergic and GABAergic synaptic transmission in the rat insular cortex by activating presynaptic H3 heteroreceptors. []
Relevance: While possessing a different pharmacological profile as an agonist, R-α-Methylhistamine shares structural similarities with JNJ 10181457 dihydrochloride, which acts as an H3 receptor antagonist/inverse agonist. Both compounds target and bind to the histamine H3 receptor, highlighting their structural relationship within the class of histamine receptor ligands. []
Thioperamide
Compound Description: Thioperamide is a histamine H3 receptor antagonist. [] It has also been shown to act as an H4 receptor antagonist in early studies. [] Interestingly, research suggests that thioperamide may behave as an inverse agonist at H3 receptors, increasing uIPSC amplitude when applied alone. []
Relevance: Thioperamide, like JNJ 10181457 dihydrochloride, targets the histamine H3 receptor as an antagonist. [] This shared target and their similar effects on synaptic transmission, albeit through potentially different mechanisms (antagonism vs. inverse agonism), establish a structural relationship between the two compounds within the realm of histamine receptor ligands.
Pitolisant
Compound Description: Pitolisant is a histamine H3 receptor antagonist/inverse agonist. [, ] It has been shown to reduce methamphetamine-induced hyperlocomotion in mice, an effect that can be blocked by the H1 receptor antagonist pyrilamine. [] This suggests that Pitolisant's action might involve increased histamine release, leading to subsequent activation of H1 receptors. []
Relevance: Both Pitolisant and JNJ 10181457 dihydrochloride exhibit similar pharmacological profiles as histamine H3 receptor antagonists/inverse agonists. [, ] This shared mechanism of action, targeting the same receptor subtype, highlights their structural relationship within the category of histamine receptor ligands.
Relevance: Conessine shares its target with JNJ 10181457 dihydrochloride, both acting as histamine H3 receptor antagonists. [] Although their specific effects on certain behaviors might differ, this shared target within the histaminergic system points towards a structural relationship between the two compounds as histamine receptor ligands.
JNJ 7777120
Compound Description: JNJ 7777120 is a selective and potent histamine H4 receptor antagonist. [, ] It has been instrumental in studying the role of H4 receptors in inflammatory responses. []
Relevance: Although JNJ 7777120 targets the H4 receptor and JNJ 10181457 dihydrochloride targets the H3 receptor, both compounds belong to the same broader chemical class of histamine receptor ligands. [, ] This suggests a potential structural relationship, with modifications in specific moieties contributing to their selectivity for different histamine receptor subtypes.
4-Methylhistamine
Compound Description: 4-Methylhistamine is a high-affinity histamine H4 receptor agonist, exhibiting more than 100-fold selectivity over H1, H2, and H3 receptors. [] Its discovery has been crucial for investigating the physiological roles of H4 receptors. []
Relevance: While JNJ 10181457 dihydrochloride acts as an antagonist/inverse agonist at the H3 receptor, 4-methylhistamine serves as an agonist at the H4 receptor. [, ] Despite their opposing actions and different receptor targets within the histaminergic system, both compounds are classified as histamine receptor ligands, implying a potential structural relationship within this broader category.
Source and Classification
JNJ-10181457 dihydrochloride is classified as a histamine H3 receptor antagonist. Histamine receptors are G-protein-coupled receptors involved in various physiological processes, including neurotransmission. The H3 subtype primarily functions as an autoreceptor that inhibits the release of histamine and other neurotransmitters, making antagonists like JNJ-10181457 valuable in treating conditions where neurotransmitter dysregulation occurs, such as Alzheimer's disease and other cognitive impairments.
Synthesis Analysis
Starting Materials: The synthesis begins with readily available precursors that contain the necessary functional groups.
Reagents and Conditions: Standard organic synthesis techniques are employed, including the use of solvents, catalysts, and temperature control to facilitate reactions.
Purification: After synthesis, the product undergoes purification processes such as recrystallization or chromatography to isolate JNJ-10181457 from by-products.
The exact parameters (temperature, duration, concentrations) are often proprietary or not fully disclosed in public research.
Molecular Structure Analysis
The molecular structure of JNJ-10181457 can be described by its chemical formula and spatial arrangement of atoms. It features:
Molecular Formula: C17H22Cl2N2O
Molecular Weight: Approximately 353.28 g/mol
Structural Characteristics: The compound contains a piperidine ring and a morpholine moiety, contributing to its biological activity. The presence of chlorine atoms enhances its pharmacological properties by influencing lipophilicity and receptor binding affinity.
Crystallographic data may provide insights into bond lengths and angles, but specific structural data for JNJ-10181457 remains limited in public databases.
Chemical Reactions Analysis
JNJ-10181457 primarily engages in interactions with histamine H3 receptors through competitive inhibition. Its mechanism involves:
Binding Affinity: It binds to the H3 receptor with high affinity, blocking the receptor's activation by endogenous histamine.
Downstream Effects: This blockade leads to increased levels of acetylcholine and other neurotransmitters in the synaptic cleft due to reduced presynaptic inhibition.
In experimental settings, JNJ-10181457 has been shown to reverse deficits induced by histamine agonists in various behavioral models.
Mechanism of Action
The mechanism of action for JNJ-10181457 involves its role as an inverse agonist at the histamine H3 receptor:
Receptor Interaction: By binding to the H3 receptor, JNJ-10181457 stabilizes the inactive form of the receptor, preventing it from inhibiting neurotransmitter release.
Neurotransmitter Modulation: This results in enhanced release of acetylcholine and potentially other neurotransmitters like serotonin and dopamine, which are critical for cognitive processes.
Behavioral Outcomes: Studies have demonstrated that administration of JNJ-10181457 improves cognitive performance in animal models, suggesting its efficacy in enhancing learning and memory.
Physical and Chemical Properties Analysis
The physical and chemical properties of JNJ-10181457 dihydrochloride include:
These properties are crucial for determining the compound's suitability for clinical use.
Applications
JNJ-10181457 has potential applications in several areas:
Cognitive Disorders: Its ability to enhance acetylcholine levels makes it a candidate for treating Alzheimer's disease and other dementias characterized by cholinergic deficits.
Psychiatric Disorders: Research indicates potential benefits in managing depression-like behaviors through modulation of microglial functions.
Neuroprotection: The compound may offer neuroprotective effects by modulating inflammatory responses within the central nervous system.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
JNJ-10181457 is a histamine H3 receptor antagonist (pKi values are 8.15 and 8.93 for rat and human H3 receptors respectively). It increases extracellular norepinephrine and acetylcholine levels in rat frontal cortex but does not stimulate dopamine release.
Givinostat hydrochloride is the hydrochloride salt of givinostat. It has a role as an angiogenesis inhibitor, an anti-inflammatory agent, an antineoplastic agent, an apoptosis inducer and an EC 3.5.1.98 (histone deacetylase) inhibitor. It contains a givinostat(1+). Histone Deacetylase Inhibitor is any substance that inhibits histone deacetylase, an enzyme that catalyzes the removal of acetyl groups from core histones. Inhibition of histone deacetylase can result in hyperacetylation of histones, with an effect on gene expression and cell differentiation.
3-[[(2R)-2-[2-(4-methyl-1-piperidinyl)ethyl]-1-pyrrolidinyl]sulfonyl]phenol is a sulfonamide. SB-269970 is an experimental drug developed by GlaxoSmithKline. In the studies performed with this agent, it has been suggested that SB-269970 acts either as a selective antagonist or inverse agonist of the serotonin receptor 7 (5-HT7).
Tenofovir disoproxil is an organic phosphonate that is the disoproxil ester of tenofovir. A prodrug for tenofovir, an HIV-1 reverse transcriptase inhibitor, tenofovir disoproxil is used as the fumaric acid salt in combination therapy for the treatment of HIV infection. It has a role as a prodrug, a HIV-1 reverse transcriptase inhibitor and an antiviral drug. It is functionally related to a tenofovir (anhydrous). Tenofovir DF (brand name: Viread) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV infection in adults and children 2 years of age and older who weigh at least 22 lb (10 kg). Tenofovir DF is always used in combination with other HIV medicines. Tenofovir disoproxil fumarate (a prodrug of tenofovir), marketed by Gilead Sciences under the trade name Viread, belongs to a class of antiretroviral drugs known as nucleotide analogue reverse transcriptase inhibitors (nRTIs). This drug is prescribed in combination with other drugs for the management of HIV infection as well as for Hepatitis B therapy. Tenofovir disoproxil was initially approved in 2001. Tenofovir Disoproxil Fumarate is a pro-drug, fumaric acid salt form of tenofovir, a nucleoside reverse transcriptase inhibitor analog of adenosine. Tenofovir disoproxil fumarate is prescribed to treat HIV and chronic hepatitis B virus (HBV) in adults. An adenine analog REVERSE TRANSCRIPTASE INHIBITOR with antiviral activity against HIV-1 and HEPATITIS B. It is used to treat HIV INFECTIONS and CHRONIC HEPATITIS B, in combination with other ANTIVIRAL AGENTS, due to the emergence of ANTIVIRAL DRUG RESISTANCE when it is used alone.
N-{4-[2-ethyl-1-(1,2,4-triazol-1-yl)butyl]phenyl}-1,3-benzothiazol-2-amine is a member of the class of benzothiazoles that is 2-amino-1,3-benzothiazole in which one of the amino hydrogens is replaced by a 4-[2-ethyl-1-(1H-1,2,4-triazol-1-yl)butyl]phenyl group. It is a member of triazoles, a member of benzothiazoles, an aromatic amine and a secondary amino compound. Talarozole has been investigated for the treatment of Psoriasis and Cutaneous Inflammation.
Chlorazanil Hydrochloride is the hydrochoride salt form of chlorazanil, a triazine derivative and diuretic agent. Chlorazanil appears to prevent the absorption of sodium and chloride in the distal convoluted tubule.